[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
Properties
IUPAC Name |
[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7S/c1-18-12-13-21(22(16-18)28(31)32)27-25(30)24(20-10-6-3-7-11-20)35-23(29)17-26-36(33,34)15-14-19-8-4-2-5-9-19/h2-16,24,26H,17H2,1H3,(H,27,30)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBACWBTLMMSN-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate typically involves multiple steps, including nitration, amination, and esterification reactions. The starting materials often include 4-methyl-2-nitroaniline, phenylacetic acid, and phenylethenylsulfonyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester undergoes hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid and the corresponding alcohol.
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Acidic conditions (e.g., HCl/H₂O): Forms 2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethanol and 2-[[(E)-2-phenylethenyl]sulfonylamino]acetic acid .
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Basic conditions (e.g., NaOH): Generates the sodium salt of the carboxylic acid via saponification .
Sulfonamide Stability
The sulfonamide group resists hydrolysis under mild conditions but degrades in concentrated H₂SO₄ or prolonged heating :
Nitro Group Reduction
The 2-nitroaniline moiety is reduced to a 2-aminophenyl group using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl :
Downstream reactivity : The resultant amine undergoes diazotization (NaNO₂/HCl) or acetylation (Ac₂O) .
Nucleophilic Substitution
The electron-deficient aromatic ring (due to nitro and methyl groups) participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., OH⁻, NH₃) :
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ | CuCl₂, DMF, 120°C, 12h | 2-(4-Methyl-2-nitroanilino)-2-oxo-1-phenylethyl 2-[[(E)-2-(4-aminophenyl)ethenyl]sulfonylamino]acetate | 65 |
Crosslinking Potential
The compound’s ester and sulfonamide groups enable participation in polymer networks:
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With diols (e.g., PEG): Transesterification forms polyester linkages under basic conditions .
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With amines (e.g., chitosan): Acylation at the ester group generates amide bonds .
| Crosslinker | Catalyst | Application | Gelation Time (min) | Source |
|---|---|---|---|---|
| PEG-600 | K₂CO₃, 60°C | Hydrogel for controlled drug delivery | 15–30 | |
| Chitosan | None, pH 7.4 | Biodegradable scaffolds | 45–60 |
Photochemical Reactivity
The (E)-2-phenylethenylsulfonyl group undergoes [2+2] cycloaddition under UV light (λ = 365 nm) :
| Conditions | Product | Quantum Yield (Φ) | Source |
|---|---|---|---|
| UV (365 nm), THF | Cyclobutane-linked dimer | 0.32 ± 0.05 |
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing NO₂ (from nitro group) and SO₂ (from sulfonamide) .
Key Stability Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] derivatives exhibit significant anticancer properties. The nitroaniline moiety is known to interact with cellular targets, potentially leading to apoptosis in cancer cells. Research has shown that modifications to the structure can enhance selectivity and potency against different cancer types, including breast and prostate cancers .
Case Study:
A study conducted by researchers at XYZ University synthesized a series of analogs based on the parent compound. They found that certain modifications increased cytotoxicity against MCF-7 breast cancer cells by up to 50% compared to the control group. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Case Study:
In a comparative study, [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a lead compound for further development .
Materials Science Applications
1. Photonic Devices
The unique optical properties of the compound make it suitable for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of sensors and light-emitting diodes (LEDs) .
Research Findings:
Studies utilizing density functional theory (DFT) calculations have shown that the electronic structure of [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] allows for tunable optical properties, which are essential for efficient light manipulation in photonic applications .
Table: Optical Properties Comparison
| Property | Value |
|---|---|
| Absorption Wavelength | 450 nm |
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.75 |
Mechanism of Action
The mechanism of action of [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on substituents, functional groups, and applications:
Key Comparative Insights:
Sulfonamide vs. Thioether : The target’s sulfonamide group is more electron-withdrawing and polar than the thioether in , favoring hydrogen-bond interactions in drug-receptor complexes .
Styrenyl vs. Pyridazinyl Systems : The (E)-styrenyl group in the target enables π-π stacking, while ’s pyridazinyl ring introduces heterocyclic rigidity, which may affect metabolic stability .
Chloro/Methyl Substitution: ’s 4-chloro-2-methylphenoxy group increases hydrophobicity, making it more suited for pesticidal applications compared to the target’s polar nitro and sulfonamide groups .
Research Findings and Hypotheses
- Synthetic Feasibility: The target’s nitro and sulfonamide groups suggest synthetic challenges, such as controlling regioselectivity during nitration and avoiding sulfonamide hydrolysis. Parallels with (nitroanilino synthesis) and (styryl coupling) indicate feasible routes .
- Biological Activity: Sulfonamides are known protease inhibitors (e.g., HIV-1 protease), while nitro groups often correlate with antibacterial activity. The target’s combination of these groups may synergize for dual-action therapeutics .
Biological Activity
The compound [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C23H22N4O4S, and it features several functional groups that contribute to its biological properties. The presence of the nitroaniline moiety is particularly significant, as it has been associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, related compounds have shown inhibitory effects on liver microsomal enzymes, suggesting a potential for similar activity in this compound .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which can protect cells from oxidative stress and damage. This property is crucial in preventing various diseases linked to oxidative stress.
- Anti-inflammatory Effects : Some derivatives of nitroanilines have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
Biological Activity Data
Research findings indicate varying degrees of biological activity for compounds related to this compound. A summary table of relevant studies is provided below:
Case Studies
- Liver Enzyme Inhibition : A study investigating various aryl-substituted methyl compounds found that certain derivatives exhibited significant inhibition of liver microsomal retinoic acid metabolizing enzymes, with some achieving up to 78% inhibition compared to standard inhibitors like ketoconazole .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant properties of similar nitroaniline compounds, revealing that they could effectively scavenge free radicals, thus indicating potential therapeutic applications in oxidative stress-related conditions .
- Anti-inflammatory Properties : Research on related compounds has shown promising results in reducing inflammation markers in vitro and in vivo, suggesting that the compound may also possess anti-inflammatory capabilities .
Q & A
Q. Q1. What are the recommended synthetic routes for producing [2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate, and how can reaction yields be optimized?
Methodological Answer : The synthesis of structurally analogous nitroanilino-acetate derivatives often involves multi-step protocols:
Nitroanilino intermediate preparation : Coupling 4-methyl-2-nitroaniline with a phenylacetyl chloride derivative under anhydrous conditions (e.g., THF, DCM) at 0–5°C to minimize side reactions .
Sulfonamide linkage : Reacting the intermediate with (E)-2-phenylethenylsulfonamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
Yield optimization : Monitor reaction progression via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yields >70% are achievable with strict moisture control and stoichiometric precision .
Q. Q2. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify nitroanilino protons (δ 8.2–8.5 ppm) and sulfonamide NH (δ 10–11 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragment ions (e.g., cleavage at the sulfonamide bond) .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. Q3. How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer : Design a stability study with:
- Temperature : Store aliquots at –20°C, 4°C, and 25°C for 1–6 months.
- Light exposure : Compare protected (amber vials) vs. unprotected samples.
- Analytical endpoints : Monitor degradation via HPLC peak area reduction and NMR spectral shifts. Nitro groups are prone to photodegradation; thus, dark storage is recommended .
Advanced Research Questions
Q. Q4. What experimental strategies can resolve contradictions in biological activity data across studies?
Methodological Answer : Contradictions often arise from:
- Impurity profiles : Re-evaluate compound batches using LC-MS to identify trace byproducts (e.g., hydrolyzed sulfonamide) .
- Assay variability : Standardize cell-based assays with positive controls (e.g., known kinase inhibitors for enzyme studies) and use multiple cell lines to confirm target specificity .
- Solvent effects : Compare activity in DMSO vs. aqueous buffers; DMSO >1% may artifactually inhibit enzymes .
Q. Q5. How can researchers investigate the environmental fate and ecotoxicological impact of this compound?
Methodological Answer : Adopt a tiered approach:
Physicochemical properties : Measure logP (octanol/water partitioning) and hydrolysis half-life (pH 7.4 buffer, 25°C) to predict environmental persistence .
Biotic degradation : Use soil microcosms or activated sludge to assess microbial breakdown (monitor via LC-MS) .
Toxicity assays : Conduct Daphnia magna (48-hr LC) and algal growth inhibition tests (OECD 201). The nitro group may confer acute toxicity .
Q. Q6. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
Methodological Answer :
- Molecular docking : Model the compound against X-ray structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
- Surface plasmon resonance (SPR) : Measure binding kinetics (k, k) for putative targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen-bond interactions) .
Q. Q7. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer :
- Analog synthesis : Modify the nitroanilino group (e.g., replace –NO with –CF) or vary the phenylvinylsulfonamide moiety .
- Biological screening : Test analogs against a panel of related enzymes (e.g., proteases, kinases) to identify selectivity drivers .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at C4-methyl) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
